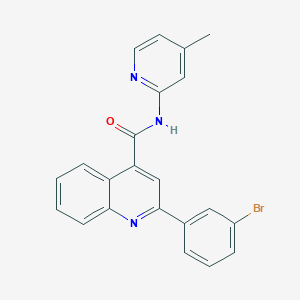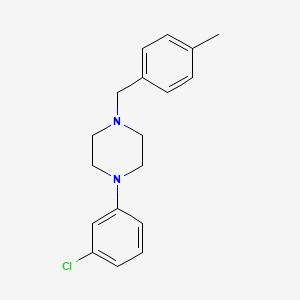
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and is currently under investigation for its therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.
作用机制
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of TYK2, which is a protein involved in the immune response. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune system. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce the activity of immune cells and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. Additionally, this compound has been shown to have minimal effects on other signaling pathways in the body, which reduces the risk of side effects.
实验室实验的优点和局限性
The advantages of using 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high specificity for TYK2 and its potential therapeutic applications in treating autoimmune diseases. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for expertise in organic chemistry.
未来方向
There are several future directions for research on 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. Some of these directions include:
1. Investigating the potential therapeutic applications of this compound in other autoimmune diseases.
2. Studying the long-term effects of this compound on the immune system.
3. Developing more efficient methods for synthesizing this compound.
4. Investigating the potential side effects of this compound in pre-clinical and clinical trials.
5. Developing new compounds based on the structure of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide with improved pharmacological properties.
Conclusion:
In conclusion, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in treating autoimmune diseases. This compound has shown promising results in pre-clinical and clinical trials and has a high specificity for TYK2, which reduces the risk of side effects. Further research is needed to fully understand the potential of this compound and its future applications in medicine.
合成方法
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3-bromoaniline with 2-aminomethylpyridine, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The final product is obtained after purification and characterization.
科学研究应用
The potential therapeutic applications of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has shown promising results in treating autoimmune diseases such as psoriasis and lupus. The mechanism of action of this compound involves the inhibition of a specific protein called TYK2, which is involved in the immune response. By inhibiting TYK2, 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide can reduce inflammation and prevent tissue damage in autoimmune diseases.
属性
IUPAC Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAONAZVPPQGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138068.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)
![8-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6138092.png)